molecular formula C9H9IN2 B13667465 4-Iodo-3,5-dimethyl-1H-indazole CAS No. 1360899-40-6

4-Iodo-3,5-dimethyl-1H-indazole

Cat. No.: B13667465
CAS No.: 1360899-40-6
M. Wt: 272.09 g/mol
InChI Key: JFXDNDQMBHQLBO-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethyl-1H-indazole typically involves the iodination of 3,5-dimethyl-1H-indazole. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3,5-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Scientific Research Applications

4-Iodo-3,5-dimethyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine substituent can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-indazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.

    4-Bromo-3,5-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    4-Chloro-3,5-dimethyl-1H-indazole:

Uniqueness: 4-Iodo-3,5-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .

Properties

CAS No.

1360899-40-6

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-2H-indazole

InChI

InChI=1S/C9H9IN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12)

InChI Key

JFXDNDQMBHQLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)C)I

Origin of Product

United States

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